5-chloro-N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-sulfonamide
Description
Chemical Identifier: CAS 868972-36-5
Molecular Formula: C₁₃H₁₂ClN₃O₂S₂
Molecular Weight: 341.8363 g/mol
Structural Features:
- A thiophene-2-sulfonamide core substituted with a chlorine atom at the 5-position.
- An imidazo[1,2-a]pyridine moiety linked via a methylene bridge to the sulfonamide nitrogen.
- A methyl group at the 7-position of the imidazo[1,2-a]pyridine ring.
Its structural complexity arises from the fusion of heterocyclic systems (imidazopyridine and thiophene) and the sulfonamide pharmacophore, which is critical for target binding in many drug candidates .
Properties
IUPAC Name |
5-chloro-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2S2/c1-9-4-5-17-8-10(16-12(17)6-9)7-15-21(18,19)13-3-2-11(14)20-13/h2-6,8,15H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIWXNQNQZCESK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CNS(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core. This can be achieved through condensation reactions of 2-aminopyridines with α-bromoketones under specific conditions. Subsequent chlorination and sulfonamide formation steps are then carried out to introduce the chloro and sulfonamide groups, respectively.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as solvent-free synthesis and microwave irradiation can be employed to enhance the efficiency of the reactions. Additionally, catalysts may be used to facilitate specific steps in the synthetic route.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with different biological or chemical properties.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: Medicine: The compound may be explored for its therapeutic properties, including potential use as an anti-inflammatory or antimicrobial agent. Industry: It can be utilized in the development of new materials or as an intermediate in the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism by which 5-chloro-N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-sulfonamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The following compounds share structural motifs (heterocyclic cores, sulfonamide/thiazole groups) and are synthesized via analogous routes:
Key Observations:
Heterocyclic Diversity: The target compound features an imidazo[1,2-a]pyridine-thiophene hybrid system, whereas Compounds 19 and 20 () incorporate thiazolo[4,5-d]pyrimidine and chromenone scaffolds. BJ02140 () utilizes a pyridinylthiazole linked to a benzamide. The sulfonamide group in the target compound contrasts with the thioxo (C=S) groups in Compounds 19 and 20, which may influence hydrogen-bonding capacity and target selectivity .
Substituent Effects: The chlorine atom in the target compound’s thiophene ring enhances electrophilicity and may improve binding to hydrophobic enzyme pockets. In contrast, Compounds 19 and 20 lack halogen substituents but include hydroxycoumarin or chromenone moieties, which confer fluorescence and antioxidant properties .
Pharmacological Potential (Inferred from Structural Features)
- Target Compound : The sulfonamide group is a hallmark of carbonic anhydrase inhibitors (e.g., acetazolamide), suggesting possible enzyme inhibition activity. The imidazopyridine moiety is common in antiviral and anticancer agents (e.g., zolimidine) .
- Compounds 19 and 20: Thioxo-thiazolo[4,5-d]pyrimidines are associated with kinase inhibition (e.g., JAK/STAT pathway), while chromenones exhibit anti-inflammatory effects .
Biological Activity
5-Chloro-N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-sulfonamide is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial, cytotoxic, and anticancer properties, supported by data tables and research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H12ClN3O2S
- Molecular Weight : 299.75 g/mol
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various compounds related to the imidazo[1,2-a]pyridine class. For instance, derivatives with similar structures have shown moderate to potent activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.21 μM .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Pathogen | MIC (μM) |
|---|---|---|
| Compound A | E. coli | 0.21 |
| Compound B | Pseudomonas aeruginosa | 0.35 |
| Compound C | Staphylococcus aureus | 0.50 |
Cytotoxicity
Cytotoxicity assays using the MTT method have been employed to assess the effects of this compound on various cell lines. Preliminary results indicate that compounds with the imidazo[1,2-a]pyridine moiety exhibit significant cytotoxicity against human cancer cell lines.
Table 2: Cytotoxicity Assay Results
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HaCat (human keratinocytes) | 15 |
| Compound B | A549 (lung carcinoma) | 10 |
| Compound C | MCF7 (breast carcinoma) | 8 |
The proposed mechanism of action for compounds like this compound involves interaction with specific enzymes and receptors. Molecular docking studies suggest that these compounds may inhibit key bacterial enzymes such as MurD and DNA gyrase, which are critical for bacterial cell wall synthesis and DNA replication, respectively .
Case Studies
Several case studies have documented the biological activity of imidazo[1,2-a]pyridine derivatives:
-
Study on Antimicrobial Properties :
- Researchers synthesized a series of thiazolopyridine derivatives and evaluated their antimicrobial activity.
- The most active compound exhibited an MIC comparable to established antibiotics like ciprofloxacin.
- Binding interactions were assessed through molecular docking simulations.
-
Cytotoxicity in Cancer Research :
- A study focused on the cytotoxic effects of various thiazole-containing compounds on different human cancer cell lines.
- Results indicated that certain structural modifications significantly enhanced cytotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
